molecular formula C7H5BrClFO B7961557 1-Bromo-2-chloro-5-fluoro-3-methoxybenzene

1-Bromo-2-chloro-5-fluoro-3-methoxybenzene

Cat. No.: B7961557
M. Wt: 239.47 g/mol
InChI Key: PZBQQWFZGWQNSX-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-5-fluoro-3-methoxybenzene is a halogenated aromatic compound featuring bromine, chlorine, fluorine, and methoxy substituents on a benzene ring. The precise arrangement of these groups significantly influences its physicochemical properties and reactivity. The methoxy group at the 3-position may enhance solubility in polar solvents, while halogen substituents typically increase density (e.g., 1-Bromo-3-chloro-5-fluorobenzene has a density of 1.72 g/cm³ ). Its synthesis likely involves electrophilic substitution or halogenation of pre-functionalized benzene derivatives, as seen in related compounds .

Properties

IUPAC Name

1-bromo-2-chloro-5-fluoro-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBQQWFZGWQNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)F)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-5-fluoro-3-methoxybenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions

Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process. This involves the controlled addition of halogens to a benzene ring under specific conditions, such as the presence of a catalyst and appropriate temperature and pressure settings. The methoxy group is then introduced using methanol in the presence of an acid catalyst.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-5-fluoro-3-methoxybenzene undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of dihaloalkanes or other reduced derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur, replacing one of the halogen atoms with another functional group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Reagents like halogenating agents (Br2, Cl2, F2) and nucleophiles (e.g., Grignard reagents) are employed.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Dihaloalkanes, reduced derivatives.

  • Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-Bromo-2-chloro-5-fluoro-3-methoxybenzene is used in various scientific research fields, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-bromo-2-chloro-5-fluoro-3-methoxybenzene exerts its effects depends on the specific reaction or application. For example, in electrophilic substitution reactions, the compound acts as an electrophile, attacking nucleophilic sites on other molecules. The molecular targets and pathways involved vary based on the context of the reaction or application.

Comparison with Similar Compounds

Structural Analogs: Positional Isomers and Halogen Variations
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Density (g/cm³) Key Differences Source
1-Bromo-3-chloro-5-fluorobenzene C₆H₂BrClF 209.45 - - 1.72 Lacks methoxy group; substituents at 1,3,5 positions
1-Bromo-3-fluoro-5-methoxybenzene C₇H₆BrFO 205.02 - - - Lacks chlorine; methoxy at 3-position
1-Bromo-3-chloro-2-methoxybenzene C₇H₆BrClO 221.48 - - - Fluoro replaced with chloro; substituents at 1,3,2 positions
5-Bromo-1-chloro-2-(diethoxymethyl)-3-fluorobenzene C₁₁H₁₃BrClFO₂ 327.58 - - - Additional diethoxymethyl group; bulkier structure

Key Findings :

  • Substituent Position : The target compound’s 2-chloro and 3-methoxy groups create steric and electronic effects distinct from analogs with substituents at 1,3,5 positions (e.g., 1-Bromo-3-chloro-5-fluorobenzene) .
  • Halogen Diversity: The presence of both bromine and chlorine enhances electrophilic reactivity compared to mono-halogenated analogs like 1-Bromo-3-fluoro-5-methoxybenzene .
  • Functional Group Impact: The methoxy group in the target compound likely improves solubility in organic solvents, contrasting with non-polar analogs such as 3-Bromo-2-chloro-6-methylpyridine (mp 30–35°C) .
Heterocyclic Analogs

3-Bromo-2-chloro-6-methylpyridine (C₆H₅BrClN) differs fundamentally as a pyridine derivative. Its molecular weight (206.47 g/mol) and lower melting point (30–35°C) reflect reduced aromatic stability compared to benzene derivatives . The nitrogen atom in the ring alters electronic properties, making it more reactive in nucleophilic substitutions.

Nitro-Substituted Derivatives

The nitro group’s electron-withdrawing nature contrasts with the electron-donating methoxy group in the target compound, affecting reaction pathways in synthesis .

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